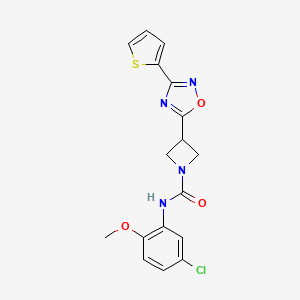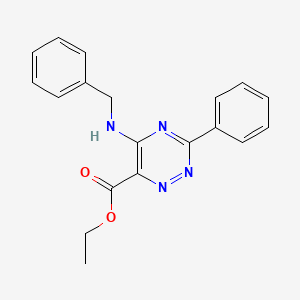
1-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)-3-isopropylurea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Pyrazole derivatives, such as 3,5-dimethylpyrazole, are known for their diverse pharmacological effects, including potent antileishmanial and antimalarial activities . They are also used in the synthesis of various biologically active compounds .
Synthesis Analysis
Pyrazole-bearing compounds can be synthesized from α,β-unsaturated aldehydes with hydrazine and subsequent dehydrogenation . Substituted pyrazoles can be prepared by condensation of 1,3-diketones with hydrazine .Molecular Structure Analysis
The molecular structure of pyrazole derivatives can be determined using techniques such as single-crystal X-ray structure determination, 1H, and 13C NMR spectroscopy .Chemical Reactions Analysis
Pyrazoles can undergo various chemical reactions. For example, they can react with potassium borohydride to form a class of ligands known as scorpionate .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound can be determined using various techniques. For example, the InChI code and key can provide information about the molecular structure of the compound .Applications De Recherche Scientifique
Catalytic Applications
Pyrazolyl derivatives, similar in structure to 1-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)-3-isopropylurea, have been studied for their catalytic properties. For example, pyrazolyl iron, cobalt, nickel, and palladium complexes have been synthesized and evaluated as ethylene oligomerization catalysts. While iron, cobalt, and palladium complexes did not produce active catalysts, nickel complexes demonstrated significant activity, with one producing mainly butenes and hexenes, which were further converted to Friedel-Crafts alkylated-toluene, indicating the role of pyrazole derivatives in facilitating ethylene oligomerization (Ainooson et al., 2011).
Structural Diversity in Coordination Chemistry
Research on ethylzinc derivatives of 3,5-substituted pyrazoles reveals the structural diversity of these compounds, demonstrating their potential in creating a variety of complex structures. Advanced spectroscopy and X-ray diffraction techniques have shown that dimeric moieties and complexes undergo ligand scrambling reactions, highlighting the versatility of pyrazole derivatives in forming organometallic compounds with potential applications in material science and catalysis (Komorski et al., 2020).
Corrosion Inhibition
The inhibitive effect of bipyrazolic derivatives on steel corrosion in hydrochloric acid solutions has been studied, with findings indicating significant inhibition efficiency. These studies suggest that pyrazole derivatives can act as cathodic-type inhibitors, impacting the cathodic reaction without altering the hydrogen evolution reaction mechanism. This property makes them valuable in applications requiring corrosion resistance (Tebbji et al., 2005).
Synthesis and Reactivity
The synthesis and reactivity of 3,5-dimethyl-4-aminomethylpyrazole ligands have been explored, leading to the development of new water-soluble pyrazolate rhodium(I) complexes. Such research underscores the utility of pyrazole derivatives in synthesizing novel compounds with potential applications in catalysis and organic synthesis (Esquius et al., 2000).
Anticancer Activity
New heterocyclic compounds based on 1-cyanoacetyl-3,5-dimethylpyrazole have been synthesized, with some showing promising anticancer activity. This research indicates the potential of pyrazole derivatives in medicinal chemistry, particularly in developing new therapeutic agents (Metwally et al., 2016).
Mécanisme D'action
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
1-[2-(3,5-dimethylpyrazol-1-yl)ethyl]-3-propan-2-ylurea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20N4O/c1-8(2)13-11(16)12-5-6-15-10(4)7-9(3)14-15/h7-8H,5-6H2,1-4H3,(H2,12,13,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IJWXPYAVKAQBQZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1CCNC(=O)NC(C)C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)-3-isopropylurea | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-Cyclohexyl-3-[2-(cyclohexylcarbamoylamino)ethyl]urea](/img/structure/B2709615.png)
![3-(4-Ethoxyphenyl)sulfonyl-1-[(2-fluorophenyl)methyl]-6-methoxyquinolin-4-one](/img/structure/B2709616.png)
![N-benzyl-2-(5-((2-chlorobenzyl)thio)-3-oxo-2,3-dihydroimidazo[1,2-c]quinazolin-2-yl)acetamide](/img/structure/B2709618.png)


![N-[2-hydroxy-2-methyl-3-(thiophen-3-yl)propyl]cyclopropanecarboxamide](/img/structure/B2709622.png)
![N-(3-chloro-4-methoxyphenyl)-2-[4-(2-ethylphenyl)-2,3-dioxopyrazin-1-yl]acetamide](/img/structure/B2709623.png)
![N-(4-acetylphenyl)-2-[3-(3-methylphenyl)-7-oxotriazolo[4,5-d]pyrimidin-6-yl]acetamide](/img/structure/B2709625.png)
![N-(2-(6-(ethylthio)-4-(isopropylamino)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)furan-2-carboxamide](/img/structure/B2709628.png)
![3-phenyl-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyridine-6-carboxylic acid](/img/structure/B2709630.png)
![N-(2,6-dimethylphenyl)-2-[5-(4-methoxyphenyl)-7-methyl-3-oxo[1,2,4]triazolo[4,3-c]pyrimidin-2(3H)-yl]acetamide](/img/structure/B2709632.png)
![N-(6-methoxy-1,3-benzothiazol-2-yl)-7-methyl-[1,3]thiazolo[5,4-e][1,3]benzothiazol-2-amine](/img/structure/B2709633.png)
